![molecular formula C23H22N4O4 B2413732 5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide CAS No. 1185141-51-8](/img/structure/B2413732.png)

5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

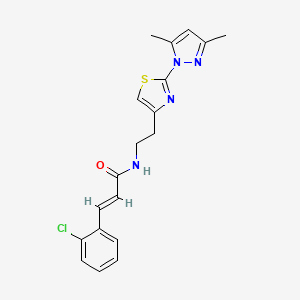

The compound “5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines are a class of compounds that have been studied for their potential to bind to the translocator protein 18 kDa (TSPO), a protein recognized as an early biomarker of neuroinflammatory processes .

Synthesis Analysis

The synthesis of pyrazolopyrimidines involves several steps. For example, a series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714), were synthesized from a common iodinated intermediate via Sonogashira coupling reactions . Another synthetic strategy involved derivatizing a key iodinated building block featuring the pyrazolopyrimidine acetamide backbone of DPA-714 .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The specific compound would have additional functional groups attached to this core structure, including a benzenesulfonamide group.Chemical Reactions Analysis

The chemical reactions involving pyrazolopyrimidines can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the synthesis of certain pyrazolopyrimidines has been achieved using Cu(I) catalyzed 1,3 dipolar cycloaddition reactions .Scientific Research Applications

Receptor Antagonism

The compound has been studied for its potential as a serotonin 5-HT6 receptor antagonist. Ivachtchenko et al. (2011) synthesized a series of 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines, finding them to be potent and selective antagonists of the 5-HT6 receptor. Notably, one derivative exhibited extremely high selectivity, being over 5000-fold selective relative to 55 other therapeutic targets (Ivachtchenko et al., 2011).

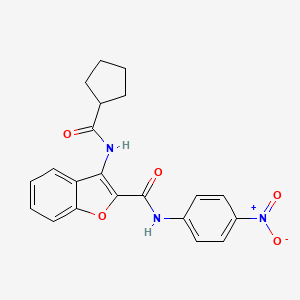

Photodynamic Therapy Applications

Pişkin et al. (2020) reported on zinc phthalocyanines substituted with benzenesulfonamide derivatives. They highlighted the high singlet oxygen quantum yield of these compounds, making them potentially useful as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antibacterial Potential

Deohate and Palaspagar (2020) explored the antimicrobial and antibacterial potential of pyrimidine-linked pyrazole derivatives, which include a benzenesulfonamide moiety. These compounds demonstrated activity against specific microorganisms, suggesting their utility in antimicrobial applications (Deohate & Palaspagar, 2020).

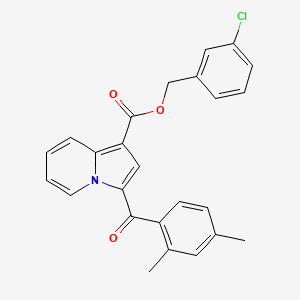

Anticonvulsant and Antidepressant Properties

Zhang et al. (2016) synthesized a range of pyrido[2,3-d]pyrimidine derivatives, assessing their potential as anticonvulsants and antidepressants. Some compounds demonstrated greater efficacy than established drugs like carbamazepine and fluoxetine, indicating their potential in neurological disorder treatments (Zhang et al., 2016).

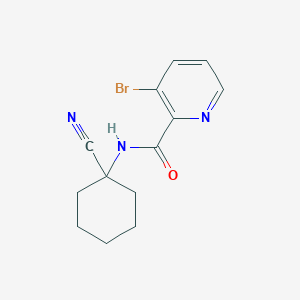

A2B Adenosine Receptor Antagonism

Esteve et al. (2006) identified a series of benzenesulfonamides as potent A2B adenosine receptor antagonists. One compound, in particular, showed high affinity for the A2B adenosine receptor and significant selectivity over other adenosine receptors, suggesting its potential in therapeutic applications (Esteve et al., 2006).

Mechanism of Action

The mechanism of action of pyrazolopyrimidines is largely dependent on their specific chemical structure and the biological context in which they are used. For instance, some pyrazolopyrimidines have been found to bind to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes .

Future Directions

The future directions for research on pyrazolopyrimidines could involve further exploration of their potential as ligands for the translocator protein 18 kDa (TSPO), given their potential role as early biomarkers of neuroinflammatory processes . Additionally, the development of novel synthetic strategies for pyrazolopyrimidines could also be a promising area of future research .

properties

IUPAC Name |

6-(2,5-dimethoxyphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-15-5-4-6-16(13-15)23-24-21(31-26-23)11-12-27-22(28)10-8-19(25-27)18-14-17(29-2)7-9-20(18)30-3/h4-10,13-14H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYFXDCNRSUQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)

![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)

![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2413658.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B2413660.png)

![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2413662.png)